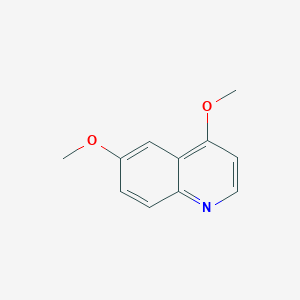

4,6-Dimethoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

141813-05-0 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4,6-dimethoxyquinoline |

InChI |

InChI=1S/C11H11NO2/c1-13-8-3-4-10-9(7-8)11(14-2)5-6-12-10/h3-7H,1-2H3 |

InChI Key |

IMAOHWKQKBVJQN-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)OC |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)OC |

Synonyms |

4,6-DIMETHOXYQUINOLINE |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethoxyquinoline Scaffolds

Established Synthetic Pathways for the Quinoline (B57606) Core Applicable to Dimethoxy Analogs

A variety of named reactions have been established for the synthesis of the quinoline ring system. iipseries.org These methods can be adapted for the preparation of dimethoxy analogs by using appropriately substituted precursors.

Gould–Jacobs Reaction Protocols and Modifications

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, which can be further modified to produce a range of quinoline derivatives. wikipedia.orgmdpi.com The reaction typically begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar derivative. wikipedia.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.org

To synthesize a 4,6-dimethoxyquinoline derivative using this method, one would start with a 4-methoxyaniline derivative. The reaction is known to be effective for anilines that possess electron-donating groups at the meta-position relative to the amine. wikipedia.org The process involves a series of reactions, including a nucleophilic attack by the aniline's nitrogen, followed by cyclization. wikipedia.org Modern modifications, such as the use of microwave irradiation, can significantly reduce reaction times and improve yields. ablelab.eu

A key intermediate in this synthesis is the anilidomethylenemalonic ester formed from the initial condensation. wikipedia.org The high temperatures required for the subsequent intramolecular cyclization can be a limitation, though the use of high-boiling inert solvents can improve yields. mdpi.comablelab.eu

Table 1: Gould-Jacobs Reaction Overview

| Step | Description | Key Features |

|---|---|---|

| 1 | Condensation | Aniline reacts with an alkoxymethylenemalonic ester. wikipedia.org |

| 2 | Cyclization | Thermal process to form the quinoline ring. wikipedia.orgmdpi.com |

| 3 | Saponification | Converts the ester group to a carboxylic acid. wikipedia.org |

Friedländer Condensation and its Adaptations

The Friedländer synthesis is a straightforward method for producing quinolines by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. organic-chemistry.orgwikipedia.org This reaction can be catalyzed by acids or bases, and in some cases, can proceed with just heat. wikipedia.orgorganicreactions.org

For the synthesis of a dimethoxyquinoline, a 2-amino-dimethoxybenzaldehyde or ketone would be the starting material. The reaction mechanism can proceed through two main pathways: an initial aldol (B89426) addition followed by dehydration and imine formation, or an initial Schiff base formation followed by an aldol-type reaction and elimination. wikipedia.org

Modern adaptations of the Friedländer synthesis focus on improving efficiency and environmental friendliness. These include the use of solid acid catalysts like Amberlyst-15, ionic liquids, and microwave irradiation to achieve higher yields and easier product isolation. nih.govnih.gov For instance, a resin-bound "masked" o-benzaldeimine has been used to react with various ketones to produce quinolines via cyclative cleavage. nih.gov

Pfitzinger Reaction and Related Transformations

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org

To obtain a dimethoxy-substituted quinoline, a substituted isatin could be employed. The reaction has been modified to use different starting materials and catalysts to improve yields and broaden the scope of accessible derivatives. chemicalpapers.comresearchgate.net For example, the Halberkann variant, which uses N-acyl isatins, leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Skraup Synthesis and Modern Variants

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction is notoriously vigorous, but the addition of ferrous sulfate (B86663) can moderate it. youtube.com The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to form the quinoline ring. youtube.com

For the synthesis of a dimethoxyquinoline, a dimethoxyaniline would be the starting material. Modern variations of the Skraup synthesis aim to improve safety and efficiency by using alternative reagents and conditions. nih.gov These include the use of microwave irradiation and ionic liquids. iipseries.orgnih.gov

Doebner–von Miller Reaction in Substituted Quinoline Synthesis

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. nih.govwikipedia.org This method allows for the synthesis of a wider variety of substituted quinolines. iipseries.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

The synthesis of a dimethoxyquinoline would involve the reaction of a dimethoxyaniline with an appropriate α,β-unsaturated carbonyl compound. The mechanism of this reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov Recent improvements to this method include the use of acrolein diethyl acetal (B89532) as a stable precursor to acrolein, leading to higher yields and simpler workup procedures. lookchem.com

Conrad–Limpach Cyclization Strategies

The Conrad-Limpach synthesis is used to prepare 4-hydroxyquinolines (which often exist as the 4-quinolone tautomer) by condensing an aniline with a β-ketoester. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes a thermal cyclization. wikipedia.org

To prepare a 4,6-dimethoxy-substituted quinolone, one would start with 4-methoxyaniline and a suitable β-ketoester. The cyclization step requires high temperatures, and the choice of solvent is crucial for achieving high yields. wikipedia.orgnih.gov High-boiling solvents like mineral oil or Dowtherm A have been traditionally used. mdpi.comnih.gov The mechanism involves an electrocyclic ring closing, followed by elimination and tautomerization. wikipedia.org

Table 2: Comparison of Synthetic Methodologies for Quinoline Synthesis

| Reaction | Starting Materials | Key Product Type | Conditions |

|---|---|---|---|

| Gould-Jacobs | Aniline, alkoxymethylenemalonic ester wikipedia.org | 4-Hydroxyquinoline wikipedia.org | Thermal cyclization, often high temperatures wikipedia.orgmdpi.com |

| Friedländer | 2-Aminobenzaldehyde/ketone, compound with active methylene (B1212753) group organic-chemistry.org | Substituted quinoline organic-chemistry.org | Acid or base catalysis, heat wikipedia.orgorganicreactions.org |

| Pfitzinger | Isatin, carbonyl compound wikipedia.org | Quinoline-4-carboxylic acid wikipedia.org | Basic conditions wikipedia.org |

| Skraup | Aniline, glycerol, oxidizing agent wikipedia.org | Quinoline wikipedia.org | Strong acid, heat, often vigorous wikipedia.orgyoutube.com |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound wikipedia.org | Substituted quinoline wikipedia.org | Acid catalysis wikipedia.org |

| Conrad-Limpach | Aniline, β-ketoester wikipedia.org | 4-Hydroxyquinoline (4-quinolone) wikipedia.org | High-temperature thermal cyclization wikipedia.org |

Emerging Synthetic Techniques for Dimethoxyquinoline Construction

Modern synthetic chemistry has provided a diverse toolkit for the construction of quinoline derivatives, including those with dimethoxy substitutions. These methods often offer significant advantages over classical synthetic routes in terms of efficiency, selectivity, and environmental compatibility.

Transition Metal-Catalyzed Coupling Reactions in Quinoline Synthesis

Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of key chemical bonds with high precision. ias.ac.in Several palladium-, copper-, and iron-catalyzed reactions are particularly noteworthy for their application in quinoline synthesis. ias.ac.innih.gov

Palladium-Catalyzed Reactions: The Sonogashira coupling, a palladium-catalyzed reaction, has been utilized to create quinoline motifs. ias.ac.in This involves a domino approach where benzimidoyl chlorides react with 1,6-enynes. ias.ac.in

Copper-Catalyzed Reactions: Copper-catalyzed methods offer an efficient, one-pot strategy for synthesizing substituted quinolines from anilines and aldehydes. ias.ac.in These reactions proceed through C-H functionalization followed by the construction of C-N and C-C bonds. ias.ac.in

Iron-Catalyzed Reactions: Iron catalysts can be used to produce disubstituted quinolines from the reaction of arylnitrones with geminal-substituted vinyl acetates. ias.ac.in

These transition metal-catalyzed reactions provide versatile and robust pathways to a wide array of substituted quinolines. ias.ac.innih.gov

Table 1: Overview of Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Catalyst Type | Example Reaction | Key Features |

| Palladium | Sonogashira Coupling | Domino approach, mild conditions. ias.ac.in |

| Copper | C-H Functionalization | One-pot synthesis, uses molecular oxygen as an oxidant. ias.ac.in |

| Iron | Reaction of Arylnitrones | Forms disubstituted quinolines. ias.ac.in |

Metal-Free and Ionic Liquid-Mediated Approaches

In a move towards more sustainable chemistry, metal-free and ionic liquid-mediated synthetic routes have gained prominence. mdpi.comnih.govrsc.org These methods avoid the use of potentially toxic and costly metal catalysts. mdpi.comnih.gov

An expedient, metal-free protocol for constructing substituted quinolines has been developed using anilines and phenylacetaldehydes in an imidazolium (B1220033) cation-based ionic liquid. acs.orgnih.gov This approach is noted for being environmentally friendly, utilizing a recyclable reaction medium, and resulting in higher yields and shorter reaction times. acs.orgnih.gov The ionic liquid is believed to play a role in increasing the electrophilicity of the aldehyde through hydrogen bonding. mdpi.com

Modifications to classic quinoline syntheses, such as the Skraup and Friedländer reactions, have also been improved by using ionic liquids as either the solvent or the catalyst. mdpi.comnih.gov For instance, the use of a substoichiometric amount of the ionic liquid [bmim]HSO4 in the Friedländer synthesis has been shown to be an effective and green alternative. mdpi.com

Ultrasound Irradiation and Microwave-Assisted Reactions

The use of non-conventional energy sources like ultrasound and microwaves has been shown to significantly enhance the efficiency of quinoline synthesis. nih.govnih.govresearchgate.netresearchgate.net

Ultrasound-Assisted Synthesis: Ultrasound irradiation promotes reactions through cavitation phenomena, which improves mass transfer and homogenization of the reaction mixture. nih.gov This technique has been successfully applied to the N-alkylation of imidazole (B134444) rings in the synthesis of hybrid quinoline-imidazole derivatives, leading to shorter reaction times and higher yields. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a popular method for the rapid and clean synthesis of heterocyclic compounds, including quinolines. researchgate.netijsat.org This method offers advantages such as reduced reaction times, excellent yields, and environmental sustainability. researchgate.netijsat.org For example, a one-pot multicomponent synthesis of quinoline scaffolds using microwave irradiation has been developed, demonstrating the efficiency of this approach. ijsat.org

Table 2: Comparison of Conventional vs. Emerging Energy Sources in Quinoline Synthesis

| Energy Source | Key Advantages | Example Application |

| Ultrasound Irradiation | Enhanced mass transfer, shorter reaction times, higher yields. nih.gov | Synthesis of hybrid quinoline-imidazole derivatives. nih.gov |

| Microwave Irradiation | Rapid and clean transformations, reduced reaction time, excellent yields. researchgate.netijsat.org | One-pot multicomponent synthesis of quinoline scaffolds. ijsat.org |

Green Chemistry Principles in Dimethoxyquinoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. asbcnet.orgresearchgate.netresearchgate.netmun.ca In the context of dimethoxyquinoline synthesis, these principles are applied to create more sustainable and safer methodologies.

Key principles of green chemistry include:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. asbcnet.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. asbcnet.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. skpharmteco.com

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. asbcnet.org

By adhering to these principles, chemists are developing more environmentally benign routes for the synthesis of quinoline derivatives. researchgate.netresearchgate.net

Multi-Step Synthetic Strategies for Specific Dimethoxyquinoline Derivatives

The synthesis of specifically substituted dimethoxyquinolines often necessitates carefully planned multi-step reaction sequences.

Nitration and Condensation Sequences

A common and effective strategy for preparing substituted quinolines involves a sequence of nitration followed by condensation reactions. rsc.orgresearchgate.net This approach allows for the introduction of a nitro group, which can later be transformed to facilitate the formation of the quinoline ring system.

For example, the synthesis of 4-chloro-6,7-dimethoxyquinoline (B44214), an intermediate for certain pharmaceutical compounds, can be achieved through a multi-step process that begins with the nitration of 3,4-dimethoxyacetophenone to produce 2-nitro-4,5-dimethoxyacetophenone. google.com This intermediate then undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal. google.com Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to give the final product. google.com

Another synthetic route involves the condensation of 5-amino-2-substituted-phenyl-benzimidazole intermediates with 4-chloro-6,7-dimethoxyquinoline in isopropanol (B130326) to yield 6,7-dimethoxy-4-anilinoquinolines. nih.gov The necessary amino-benzimidazole intermediates are themselves prepared via a nitration reaction followed by reduction. nih.gov

Reductive Cyclization Procedures (e.g., Nitro Group Reduction)

Reductive cyclization is a key strategy for constructing the quinoline core. This often involves the reduction of a nitro group on a precursor molecule, which then facilitates an intramolecular cyclization reaction.

A common approach begins with the nitration of a substituted acetophenone, such as 3,4-dimethoxyacetophenone, to introduce a nitro group at the 2-position of the aromatic ring. The resulting 2-nitro-4,5-dimethoxyacetophenone is then condensed with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA). This is followed by a reduction of the nitro group, typically through catalytic hydrogenation, which simultaneously triggers cyclization to form the 4-hydroxy-6,7-dimethoxyquinoline core. google.com

The Friedländer synthesis provides another versatile route. A modification of this method involves the in situ reduction of 2-nitrobenzaldehydes using iron in acetic acid (Fe/AcOH) in the presence of active methylene compounds. mdpi.comresearchgate.net This domino reaction, combining nitro reduction and heterocyclization, allows for the synthesis of a variety of substituted quinolines under mild conditions. mdpi.comresearchgate.net This method is advantageous as it tolerates a wide range of functional groups on both reacting partners. mdpi.comresearchgate.net

The choice of reducing agent is critical. While catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon (Pd/C) is common, other systems such as stannous chloride (SnCl₂) in mild conditions are also effective for reducing nitroquinolines to the corresponding aminoquinolines. nih.gov Another method utilizes iron powder in the presence of an acid like acetic acid or hydrochloric acid. researchgate.netnih.gov More recently, formic acid mixed with acetic anhydride (B1165640) has been explored as a surrogate for pressurized carbon monoxide in palladium-catalyzed reductive cyclization of o-nitrochalcones to form 4-quinolones. nih.gov

Table 1: Comparison of Reductive Cyclization Methods for Quinoline Synthesis

| Method | Precursor | Reagents & Conditions | Product | Key Features |

| Catalytic Hydrogenation | 2-nitro-4,5-dimethoxyacetophenone condensed with DMF-DMA | H₂, Raney Ni or Pd/C, methanol (B129727) or ethanol, 50-80°C, 3-5 atm | 4-hydroxy-6,7-dimethoxyquinoline | Sequential condensation and reductive cyclization. google.com |

| Domino Nitro Reduction-Friedländer Synthesis | 2-nitrobenzaldehydes and active methylene compounds | Fe/AcOH, in situ reduction and cyclization | Substituted quinolines | Mild conditions, wide functional group tolerance. mdpi.comresearchgate.net |

| Stannous Chloride Reduction | Nitroquinolines | SnCl₂ | Aminoquinolines | Mild conditions, suitable for various functionalized nitroquinolines. nih.gov |

| Iron/Acid Reduction | 5-nitro-2-substituted-phenyl-benzimidazole | Fe/AcOH, ethanol, reflux | 5-amino-2-substituted-phenyl-benzimidazole | Effective for specific substrates. nih.gov |

| Formic Acid as CO Surrogate | o-nitrochalcones | HCOOH/Ac₂O, Pd catalyst | 4-quinolones | Avoids pressurized CO, high yields. nih.gov |

Halogenation and Hydroxylation at the Quinoline Ring

Introducing halogen and hydroxyl groups to the quinoline ring are crucial steps for further functionalization and the synthesis of various derivatives.

Halogenation: The conversion of a hydroxyl group at the 4-position of the quinoline ring to a chlorine atom is a common and important transformation. This is typically achieved by treating the 4-hydroxyquinoline derivative, such as 4-hydroxy-6,7-dimethoxyquinoline, with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). google.com The reaction is often carried out at elevated temperatures, sometimes with a solvent like toluene (B28343) or using the chlorinating agent itself as the solvent. google.com This chlorination step is pivotal for creating key intermediates like 4-chloro-6,7-dimethoxyquinoline, which is a precursor for many biologically active molecules. google.comchemicalbook.comchemimpex.com

Hydroxylation: While direct hydroxylation methods are less common for the this compound scaffold, the 4-hydroxy group is typically introduced as part of the initial cyclization strategy, as seen in the reductive cyclization of 2-nitro-4,5-dimethoxyacetophenone derivatives. google.com The resulting 4-hydroxy-6,7-dimethoxyquinoline can then be used in further reactions. chemicalbook.com In some syntheses, a 4-hydroxyquinoline compound is an intermediate that is subsequently chlorinated. google.com

Table 2: Halogenation and Hydroxylation Reactions

| Reaction | Substrate | Reagents & Conditions | Product |

| Chlorination | 4-hydroxy-6,7-dimethoxyquinoline | POCl₃ or PCl₃, reflux/heat | 4-chloro-6,7-dimethoxyquinoline google.com |

| Hydroxylation (via cyclization) | 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | Hydrogenation (e.g., H₂/catalyst) | 4-hydroxy-6,7-dimethoxyquinoline google.com |

Control of Regioselectivity and Stereoselectivity in Dimethoxyquinoline Synthesis

Controlling the position and spatial orientation of substituents is a significant challenge in the synthesis of complex molecules like dimethoxyquinolines.

Regioselectivity: The regioselectivity of reactions on the quinoline core is often directed by the existing substituents. For instance, in the nucleophilic substitution of 6,7-dichloroquinoline-5,8-dione, the position of substitution (C6 vs. C7) can be influenced by the nature of the nucleophile. nih.gov The synthesis of heterocycles through cyclocondensation reactions can also be highly regioselective, depending on the reactants and conditions used. arkat-usa.org For example, the reaction of 4,6,6-trimethoxy-1,1,1-trifluorohex-3-en-2-one with various dinucleophiles leads to specific heterocyclic structures in a predictable manner. arkat-usa.org

Stereoselectivity: Achieving stereoselectivity is crucial when chiral centers are present or introduced. In the synthesis of tetrahydroisoquinoline derivatives, which share structural similarities with quinolines, diastereoselective approaches have been successfully employed. mdpi.comresearchgate.net One strategy involves using a chiral auxiliary, such as (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, to direct the stereochemical outcome of the reaction. mdpi.com This can be achieved through methods like the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, which can lead to the formation of a specific enantiomer of the target molecule with high enantiomeric excess. mdpi.comresearchgate.net

Table 3: Examples of Regio- and Stereoselective Syntheses

| Synthesis Type | Key Method | Substrates | Outcome |

| Regioselective Substitution | Nucleophilic Aromatic Substitution | 6,7-dichloroquinoline-5,8-dione and 2-aminopyridine (B139424) derivatives | Unexpected substitution at C7, leading to ortho-quinones. nih.gov |

| Diastereoselective Synthesis | Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization | Chiral aminoacetaldehyde acetals, glyoxylic acid, and boronic acid | Diastereoselective formation of tetrahydroisoquinoline derivatives. researchgate.net |

| Diastereoselective Synthesis | Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization with a chiral auxiliary | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | Synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com |

Optimization and Scale-Up Considerations for Dimethoxyquinoline Production

The transition from laboratory-scale synthesis to industrial production of dimethoxyquinolines requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

The choice and optimization of the catalyst are paramount for efficient synthesis. In reductive cyclization reactions, catalysts such as Raney nickel and palladium on carbon are commonly used. Enhancements can involve optimizing the catalyst loading, which typically ranges from 5-10 wt%, to maximize the reaction rate while minimizing cost. For palladium-catalyzed reactions, the choice of ligand can significantly influence the yield and selectivity. nih.gov In some cases, catalyst-free methods or the use of more environmentally benign catalysts are being explored.

Fine-tuning reaction conditions is crucial for maximizing yield and purity while ensuring the process is scalable.

Temperature: The reaction temperature can significantly impact reaction rates and selectivity. For example, the chlorination of 4-hydroxy-6,7-dimethoxyquinoline is often performed at elevated temperatures (e.g., 90-100°C) to ensure complete conversion. google.com

Pressure: In catalytic hydrogenation reactions, hydrogen pressure is a key variable. Higher pressures can accelerate the reduction of the nitro group.

Solvent Polarity: The polarity of the solvent can influence reaction pathways and yields. In the reduction of nitro intermediates, polar solvents like methanol are often preferred over less polar ones like THF. The choice of solvent also affects the post-reaction workup and purification steps. For instance, in the chlorination of 4-hydroxy-6,7-dimethoxyquinoline, solvents like diethylene glycol dimethyl ether or toluene are used. google.com

Table 4: Optimization Parameters for this compound Synthesis

| Parameter | Condition | Effect | Example Reaction |

| Catalyst Loading | 5-10 wt% | Affects reaction rate and cost. | Reductive cyclization using Raney Ni or Pd/C. |

| Temperature | 90-100°C | Increases reaction rate for chlorination. | Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. google.com |

| Hydrogen Pressure | Higher pressure | Accelerates nitro group reduction. | Catalytic hydrogenation of nitro precursors. |

| Solvent Polarity | Methanol > Ethanol > THF | Affects yield in reduction reactions. | Reductive cyclization of nitro intermediates. |

Chemical Reactivity and Strategic Derivatization of Dimethoxyquinoline Compounds

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system exhibits a complex reactivity pattern towards electrophilic aromatic substitution (EAS). The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. In 4,6-dimethoxyquinoline, the powerful activating and ortho-, para-directing effects of the two methoxy (B1213986) groups dominate, further enhancing the reactivity of the benzenoid ring.

Research on related methoxyquinolines provides insight into the expected regioselectivity. The C-6 methoxy group strongly activates the C-5 and C-7 positions, while the C-4 methoxy group influences the C-3 position in the pyridine ring and the C-5 position in the benzene ring. Consequently, electrophilic attack is predicted to occur preferentially at the C-5 position, which is activated by both methoxy groups. If the C-5 position is blocked, substitution may occur at other activated positions like C-8 or C-3. gelisim.edu.tr

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination of methoxyquinolines often occurs at the C-5 position under mild conditions, for example, using molecular bromine in a solvent like chloroform (B151607) or acetic acid. gelisim.edu.tr In some cases, depending on the substitution pattern and reaction conditions, bromination can also occur at the C-3 or even the C-2 position. gelisim.edu.tr

Nitration: The introduction of a nitro group (—NO₂) typically uses a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For electron-rich systems like dimethoxyquinolines, careful control of temperature (e.g., 0–5°C) is crucial to prevent over-nitration and oxidative side reactions. smolecule.comuj.ac.za

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (—SO₃H) and can be achieved using reagents like fuming sulfuric acid. C2-sulfonation has been reported for N-oxide quinolines using sulfonyl chloride in the presence of zinc dust. rsc.org

| Reaction | Typical Reagents | Key Conditions | Expected Major Product Position |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃ or CH₃COOH | Room Temperature | C-5 |

| Nitration | HNO₃ / H₂SO₄ | 0–5°C | C-5 or C-8 |

| Sulfonation | Fuming H₂SO₄ or Sulfonyl Chloride/Zn | Varies (e.g., Ultrasound-assisted) | C-5 or C-2 (for N-oxides) |

Nucleophilic Substitution Reactions on the Quinoline Core

Nucleophilic substitution reactions are fundamental for introducing a wide array of functional groups onto the dimethoxyquinoline core, often targeting positions on the pyridine ring. libretexts.org

Halogen atoms, particularly chlorine at the C-2 or C-4 positions of the quinoline ring, are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comscience-revision.co.uk This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

A common strategy involves the synthesis of a chloro-dimethoxyquinoline, which then serves as a precursor for various derivatives. For instance, 4-chloro-6,7-dimethoxyquinoline (B44214) readily reacts with primary amines, such as anilines, to form 4-anilino-6,7-dimethoxyquinoline derivatives. google.comnih.gov These reactions are typically carried out by heating the reactants in a suitable solvent like isopropanol (B130326) or N,N-dimethylacetamide (DMA). google.comnih.gov

Copper-assisted nucleophilic substitution provides another route for replacing halogens. For example, the treatment of a dibromo-dimethoxyquinoline with sodium methoxide (B1231860) in the presence of copper iodide (CuI) can lead to the substitution of one or both bromine atoms with methoxy groups, depending on the reaction time and stoichiometry. gelisim.edu.trtubitak.gov.tr

| Substrate | Nucleophile | Reagents/Catalyst | Conditions | Product Type |

|---|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinoline | Amines (e.g., anilines) | None or Base (e.g., NaOtPent) | Heating in Isopropanol or DMA | 4-Amino-dimethoxyquinolines |

| 6,8-Dibromoquinoline | Sodium Methoxide (NaOMe) | Copper Iodide (CuI) | Heating in DMF | Methoxy- or Dimethoxyquinolines |

| 6,8-Dibromoquinoline | Copper Cyanide (CuCN) | None | Boiling in DMF | Cyano-dimethoxyquinolines |

Hydroxyl groups (—OH) directly attached to the quinoline ring, as in a dimethoxyquinolinol, are generally poor leaving groups and are not readily displaced by nucleophiles in direct substitution reactions. nih.govspherotech.com Their reactivity is significantly lower than that of halogens in SNAr reactions. Phenolic hydroxyl groups, in particular, are less reactive towards displacement than aliphatic hydroxyl groups due to the stability of the aromatic ring. researchgate.netuantwerpen.be

To be utilized in nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This activation is a key step in the functionalization of dimethoxyquinolinols and is a prerequisite for introducing other functionalities at that position. A primary example of this strategy is the conversion of the hydroxyl group to a chloro group, as detailed in section 3.4.1.

Oxidation and Reduction Pathways of Dimethoxyquinoline Systems

The oxidation and reduction of dimethoxyquinoline systems can target either the quinoline ring itself or its substituents. An element or molecule that gains electrons is reduced and is termed an oxidizing agent, while one that loses electrons is oxidized and is known as a reducing agent. libretexts.orglibretexts.org

Oxidation: The electron-rich benzenoid portion of the this compound ring is susceptible to oxidation, especially under harsh reaction conditions such as attempted nitration with strong acids. uj.ac.za This can lead to ring-opening or the formation of complex polymeric materials. Oxidation can also target specific functional groups. For example, a primary alcohol substituent could be oxidized to an aldehyde or carboxylic acid using reagents like 2-iodoxybenzoic acid (IBX). nih.gov

Reduction: The pyridine part of the quinoline nucleus is more readily reduced than the benzene part. Catalytic hydrogenation (e.g., using H₂ over a palladium or platinum catalyst) can reduce the pyridine ring to form a tetrahydroquinoline. tubitak.gov.tr This transformation alters the electronic properties and geometry of the molecule. Reduction is also a key method for transforming substituents. A common and synthetically crucial reaction is the reduction of a nitro group (—NO₂) to an amino group (—NH₂). This is often achieved using agents like hydrogen gas with a Pd/C catalyst, or alternatively with iron powder in acetic acid (Fe/AcOH). nih.govgoogle.com

| Transformation | Reagent Type | Typical Reagents | Target Site |

|---|---|---|---|

| Oxidation | Oxidizing Agent | Strong Acids (e.g., HNO₃), IBX | Benzenoid Ring, Substituents |

| Reduction | Reducing Agent | H₂/Pd-C, Fe/AcOH, SnCl₂/HCl | Pyridine Ring, Nitro Groups |

Functional Group Interconversions and Modifications

Modifying existing functional groups is a cornerstone of strategic derivatization, allowing for the synthesis of complex molecules from simpler dimethoxyquinoline precursors.

One of the most critical functional group interconversions for quinoline chemistry is the transformation of a hydroxyl group at the C-4 position into a chlorine atom. This reaction is pivotal because it converts a poor leaving group (—OH) into an excellent one (—Cl), thereby activating the position for subsequent nucleophilic substitution reactions. smolecule.comevitachem.comchemguide.co.uk

The synthesis of 4-chloro-6,7-dimethoxyquinoline from 4-hydroxy-6,7-dimethoxyquinoline is a well-documented example of this process. smolecule.comgoogle.comnih.gov The reaction is typically accomplished by heating the hydroxyquinoline with a chlorinating agent.

Common reagents for this transformation include:

Phosphorus oxychloride (POCl₃): This is the most frequently used reagent. The reaction can be run using POCl₃ as both the reagent and the solvent, or in another high-boiling solvent. smolecule.comgoogle.comnih.gov

Thionyl chloride (SOCl₂): Can also be used, often in a solvent like DMF. google.com

Oxalyl chloride ((COCl)₂): Another effective chlorinating agent for this purpose. google.com

The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. nih.gov After the reaction, the excess chlorinating agent is removed, often under reduced pressure, and the product is isolated by quenching the reaction mixture with ice and adjusting the pH. nih.gov

| Chlorinating Agent | Typical Solvent | Temperature | Reference Example |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | POCl₃ (neat) or Acetonitrile | 60–120°C (Reflux) | 4-hydroxy-6,7-dimethoxyquinoline to 4-chloro-6,7-dimethoxyquinoline |

| Thionyl chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Elevated | General conversion of heterocyclic alcohols |

| Oxalyl chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Elevated | General conversion of heterocyclic alcohols |

Alkylation Strategies (O-Alkylation vs. N-Alkylation) and Regiochemical Control

The alkylation of quinoline derivatives, particularly those with the potential for ambidentate nucleophilicity like quinolinones, is a critical transformation that can lead to either N-alkylated or O-alkylated products. This regioselectivity is highly dependent on several factors including the nature of the substituents on the quinoline ring, the type of alkylating agent used, and the specific reaction conditions such as solvent and base. nih.govresearchgate.net

While this compound itself does not possess the keto-enol tautomerism of a quinolinone, its precursors, such as 4-hydroxy-6-methoxyquinolin-2(1H)-one, do. The alkylation of such precursors is a key step in many synthetic routes. The regioselectivity of the alkylation of 4-quinolinones is influenced by the substituents on the heterocyclic ring. researchgate.net Generally, N-alkylation is favored under basic conditions, whereas O-alkylation can be achieved using reagents like trialkyloxonium salts or a combination of alkyl halides and silver salts. wiley-vch.de

In the context of dimethoxyquinoline derivatives, studies on related systems like 4-hydroxy-2-quinolones show that O-alkylation can be achieved with high regioselectivity using alkyl iodides, benzyl (B1604629) bromides, or allyl bromides in the presence of silver carbonate or potassium carbonate, yielding 2,4-dialkoxyquinolines. arabjchem.org For instance, the reaction of a quinolone precursor with an alkyl halide in the presence of potassium hydroxide (B78521) and a catalytic amount of potassium iodide in a solvent like DMF typically favors O-alkylation. nih.gov The disappearance of the carbonyl stretching band in FTIR spectroscopy can confirm the occurrence of O-alkylation. nih.gov

Conversely, achieving selective N-alkylation often requires different strategies. The use of a strong base like sodium hydride can deprotonate the nitrogen, making it a more potent nucleophile. The choice of the electrophile is also crucial; hard electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles may favor the softer nitrogen atom (N-alkylation). researchgate.net The interplay of these factors allows for regiochemical control, which is essential for the synthesis of specific isomers for various applications.

Table 1: General Conditions Influencing Alkylation Regioselectivity of Quinolinone Precursors

| Product Type | Favored By | Example Reagents/Conditions |

| O-Alkylation | Softer bases, Hard electrophiles | KOH/KI in DMF with alkyl halides nih.gov; Silver carbonate with alkyl iodides arabjchem.org |

| N-Alkylation | Strong bases, Softer electrophiles | NaH in THF beilstein-journals.org; Cesium carbonate with benzyl chloride juniperpublishers.com |

This table presents generalized conditions based on studies of quinolinone and related heterocyclic systems.

Cyclization Reactions to Form More Complex Heterocyclic Structures

The this compound scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. These larger structures are of great interest in medicinal chemistry due to their potential biological activities. beilstein-journals.org Various synthetic strategies can be employed to construct additional rings fused to the quinoline core.

One prominent method is the intramolecular Friedel-Crafts acylation. scirp.org This reaction typically involves the cyclization of a quinoline derivative bearing a carboxylic acid or a related functional group. For example, 2-(phenoxymethyl)quinoline-3-carboxylic acids can be cyclized using agents like polyphosphoric acid (PPA) or Eaton's reagent to form tetracyclic-fused quinoline systems, such as benzo nih.govrsc.orgoxepino[3,4-b]quinolin-13(6H)-ones. beilstein-journals.orgscirp.org The reaction proceeds by activating the carboxylic acid, followed by an intramolecular electrophilic attack on an adjacent aromatic ring to form the new fused ring.

Another approach involves the construction of fused rings through multi-component reactions or by building upon functional groups already present on the this compound core. rsc.orgnih.gov For instance, a key intermediate like 4-chloro-6,7-dimethoxyquinoline can be used to build more complex structures. rsc.org The synthesis of 2,4-diamino-6,7-dimethoxyquinoline derivatives has been achieved through the intramolecular cyclization of N-[1-(dialkylamino)ethylidene]-2-cyano-4,5-dimethoxyaniline precursors. nih.gov These reactions demonstrate the versatility of the quinoline system in creating diverse and complex heterocyclic architectures. sioc-journal.cn

Table 2: Examples of Cyclization Reactions to Form Fused Quinoline Systems

| Starting Material Type | Reaction Type | Cyclizing Agent | Fused System Formed | Reference |

| 2-(Phenoxymethyl)quinoline-3-carboxylic acids | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | Benzo nih.govrsc.orgoxepino[3,4-b]quinolin-13(6H)-ones | beilstein-journals.orgscirp.org |

| N-[1-(dialkylamino)ethylidene]-2-cyano-4,5-dimethoxyaniline | Intramolecular Cyclization | LDA or ZnCl2 | 2,4-Diamino-6,7-dimethoxyquinoline | nih.govrsc.org |

| 2,4-Dichloroquinoline-3-carbonitrile | Reaction with Phenylhydrazine | - | Pyrazolo[4,3-c]quinoline | researchgate.net |

Derivatization for Enhanced Application Potential

Introduction of Chromophores and Fluorophores for Analytical Detection

The modification of the this compound scaffold to include chromophoric (color-producing) or fluorophoric (fluorescence-producing) groups is a key strategy for developing new analytical tools. csfarmacie.cznih.gov These derivatized molecules can be used as sensors, probes, or labels in various detection methods. nih.gov

A common method for introducing a chromophore is through an azo coupling reaction. derpharmachemica.comresearchgate.net This involves reacting a diazonium salt with an activated aromatic ring. Quinoline derivatives, particularly hydroxyquinolines, are effective coupling components for synthesizing azo dyes. researchgate.netmedcraveonline.com For instance, 8-hydroxyquinoline (B1678124) is widely used to create a range of azo dyes that can act as colorimetric chemosensors for metal ions. rsc.org A similar strategy could be applied to a suitably functionalized this compound derivative to produce dyes with specific analytical applications. The resulting azo-quinoline compounds often exhibit distinct colors and can show changes in their absorption spectra in response to environmental factors like pH or the presence of metal ions. rsc.org

The introduction of fluorophores can be achieved by creating extended π-conjugated systems. csfarmacie.cz Quinoline itself is a core structure in many fluorescent compounds. nih.gov Its fluorescent properties can be tuned by introducing various substituents. For example, synthesizing styrylquinoline derivatives or other molecules with extensive aromatic systems can lead to compounds with significant Stokes shifts and quantum yields, making them valuable as fluorescent dyes for biological imaging. csfarmacie.czmdpi.com The modular design of quinoline-based fluorophores, with domains for polarization and tuning, allows for the rational development of probes with specific photophysical properties. nih.gov

Amine-Type Derivatization for Spectrometric Enhancement

Introducing an amine functional group onto the this compound structure is a powerful strategy for enhancing its detectability in spectrometric analyses, particularly mass spectrometry (MS). nih.govchemrxiv.org Primary and secondary amines can be readily derivatized with various reagents to improve their ionization efficiency and chromatographic retention in LC-MS methods. mdpi.com

One widely used class of derivatizing agents for amines is N-hydroxysuccinimidyl (NHS) esters, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govscispace.com This reagent reacts with amines to form stable, highly fluorescent derivatives that are easily detected by both fluorescence detectors and mass spectrometers. nih.gov The derivatization provides a common tag for a wide range of amine-containing compounds, allowing for multiplexed analysis.

The introduction of an amino group itself can also alter the spectroscopic properties of the quinoline core. The amino group can influence the molecule's UV-Visible absorption and fluorescence characteristics. nih.govtandfonline.com Furthermore, the basic nitrogen of the amino group provides a site that can be easily protonated, which is highly advantageous for electrospray ionization (ESI) in mass spectrometry, leading to enhanced signal intensity in positive ion mode. mdpi.com This inherent property, combined with the potential for further derivatization, makes amine-type derivatization a versatile tool for improving the analytical performance of this compound in complex biological and environmental samples. nih.gov

Spectroscopic and Structural Elucidation of Dimethoxyquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the complete structure of 4,6-dimethoxyquinoline can be elucidated.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Basic Structural Assignment

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the first step in the structural determination of this compound. These spectra provide crucial information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the two methoxy (B1213986) groups. The protons on the heterocyclic ring (C2 and C3) and the benzene (B151609) ring (C5, C7, and C8) will appear as doublets or multiplets, with their chemical shifts influenced by the electron-donating methoxy groups and the electronegativity of the nitrogen atom. The methoxy groups will each present as a singlet, likely in the range of 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for a derivative, 4,6-dimethoxy-2-[4-(thiophene-2-sulfonyl)-piperazin-1-ylmethyl]-quinoline, shows the methoxy carbons at approximately 55.5 and 55.6 ppm. hmdb.ca The carbons of the quinoline ring will resonate in the aromatic region (typically 100-160 ppm), with the carbons directly attached to the oxygen and nitrogen atoms appearing at lower fields.

A predicted ¹³C NMR spectrum for the related compound 4,6-dihydroxyquinoline (B1198300) suggests the complexity and the general chemical shift regions for the carbon atoms of the quinoline core. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.5 | ~150 |

| H-3 | ~6.7 | ~100 |

| C-4 | - | ~162 |

| H-5 | ~7.3 | ~122 |

| C-6 | - | ~157 |

| H-7 | ~7.6 | ~121 |

| H-8 | ~7.9 | ~130 |

| C-4a | - | ~144 |

| C-8a | - | ~122 |

| 4-OCH₃ | ~4.0 (s, 3H) | ~56 |

| 6-OCH₃ | ~3.9 (s, 3H) | ~55 |

Note: These are estimated values based on data from substituted analogs and general principles of NMR spectroscopy. Actual values may vary.

Two-Dimensional NMR Techniques for Comprehensive Structural Confirmation

To definitively assign all proton and carbon signals and to confirm the connectivity of the this compound structure, a suite of two-dimensional NMR experiments is employed. These include Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). The utility of these techniques has been demonstrated in the structural elucidation of complex quinoline derivatives. nih.govresearchgate.net

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This allows for the unambiguous assignment of protonated carbons. For this compound, the HSQC spectrum would show cross-peaks connecting the signals of H-2, H-3, H-5, H-7, and H-8 to their corresponding carbon atoms (C-2, C-3, C-5, C-7, and C-8). It would also confirm the attachment of the methoxy protons to the methoxy carbons. The quaternary carbons (C-4, C-6, C-4a, and C-8a) will be absent from the HSQC spectrum, which aids in their identification.

Table 2: Expected HSQC Correlations for this compound

| Proton | Correlated Carbon |

| H-2 | C-2 |

| H-3 | C-3 |

| H-5 | C-5 |

| H-7 | C-7 |

| H-8 | C-8 |

| 4-OCH₃ | 4-OCH₃ |

| 6-OCH₃ | 6-OCH₃ |

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). emerypharma.com This technique is crucial for piecing together the molecular skeleton by identifying the connectivity between different fragments and for assigning quaternary carbons.

For this compound, key HMBC correlations would include:

The protons of the 4-methoxy group showing a correlation to the C-4 carbon.

The protons of the 6-methoxy group showing a correlation to the C-6 carbon.

H-5 showing correlations to C-4, C-6, and C-7.

H-8 showing correlations to C-6, C-7, and C-8a.

H-2 showing correlations to C-3 and C-4.

H-3 showing a correlation to C-4a.

Table 3: Key Expected HMBC Correlations for this compound

| Proton | Correlated Carbons (²JCH, ³JCH) |

| H-2 | C-3, C-4, C-8a |

| H-3 | C-2, C-4, C-4a |

| H-5 | C-4, C-6, C-7, C-8a |

| H-7 | C-5, C-6, C-8, C-8a |

| H-8 | C-5, C-6, C-7, C-4a |

| 4-OCH₃ | C-4 |

| 6-OCH₃ | C-6 |

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. clockss.org This is particularly useful for determining the spatial arrangement of substituents and for differentiating between isomers.

In the case of this compound, a NOESY spectrum would be expected to show correlations between:

The protons of the 4-methoxy group and the H-5 proton, confirming their spatial proximity.

The protons of the 6-methoxy group and the H-5 and H-7 protons.

H-8 and H-7.

These through-space interactions provide conclusive evidence for the substitution pattern of the methoxy groups on the quinoline ring.

Table 4: Key Expected NOESY Correlations for this compound

| Proton | Spatially Close Protons |

| H-5 | 4-OCH₃, H-7 |

| H-7 | H-8, 6-OCH₃ |

| 4-OCH₃ | H-3, H-5 |

| 6-OCH₃ | H-5, H-7 |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₁NO₂), the exact mass is 189.0790 g/mol . In an ESI (Electrospray Ionization) mass spectrum, the compound is expected to be observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 190.0868. This has been observed in the LCMS data of various derivatives of this compound, where the [M+H]⁺ ion is readily detected. hmdb.ca

Under electron impact (EI) ionization, the molecule would undergo fragmentation. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to peaks at m/z 174 and 159. Subsequent loss of carbon monoxide (CO) from the heterocyclic ring is also a common fragmentation pathway for quinoline derivatives.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺• | 189 | Molecular Ion |

| [M+H]⁺ | 190 | Protonated Molecule (ESI) |

| [M-CH₃]⁺ | 174 | Loss of a methyl radical |

| [M-2CH₃]⁺• | 159 | Loss of two methyl radicals |

| [M-CH₃-CO]⁺ | 146 | Loss of a methyl radical and carbon monoxide |

This comprehensive approach, combining various NMR techniques with mass spectrometry, allows for the complete and unambiguous structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its exact mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to several decimal places, allowing for the differentiation between compounds that may have the same nominal mass but different elemental compositions. rsc.org

For the molecular formula of this compound, C₁₁H₁₁NO₂, the theoretical exact mass can be calculated with high precision. This calculated value can then be compared to the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the elemental composition.

Table 1: Illustrative HRMS Data for Related Dimethoxyquinoline Derivatives

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| N-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | C₂₄H₂₀ClN₄O₂ | 431.1275 | 431.1276 | nih.gov |

| N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | C₂₄H₂₀BrN₄O₂ | 475.0770 | 475.0773 | nih.gov |

This table is illustrative and shows data for related compounds to demonstrate the application of HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and high molecular weight compounds. kegg.jp It generates gas-phase ions from a liquid solution, typically with minimal fragmentation, allowing for the determination of the molecular weight of the analyte. researchgate.net ESI is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information. nih.gov

In the context of dimethoxyquinoline compounds, ESI-MS is frequently used to confirm the molecular weight of synthesized derivatives. The technique is sensitive and can be applied to complex mixtures, often in conjunction with liquid chromatography (LC). rsc.orgsemanticscholar.org For example, in the synthesis of novel 6,7-dimethoxy-4-anilinoquinolines, ESI-MS was used to record the mass spectra and confirm the formation of the target products. semanticscholar.org The fragmentation patterns of pyridazino-quinolines have been studied using ESI-MS/MS, revealing that characteristic cross-ring cleavages occur, providing valuable structural information. nih.gov

Table 2: ESI-MS Data for a Related Dimethoxyquinoline Derivative

| Compound | Ionization Mode | Precursor Ion [M+H]⁺ | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinoline (B44214) | ESI | 224 | Not specified | iucr.org |

This table provides examples of ESI-MS applications for related quinoline compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. rsc.org It combines the high separation power of gas chromatography with the detection capabilities of mass spectrometry. For compounds that are not sufficiently volatile, derivatization is often employed to increase their volatility and thermal stability. mlsoft.in

While this compound may possess sufficient volatility for GC-MS analysis, studies often utilize derivatization for related compounds to improve chromatographic properties. epa.gov For instance, in metabolomics studies, compounds like dihydroxyquinolines are often derivatized before GC-MS analysis to ensure they are suitable for the technique. nih.gov The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation and identification by comparison to spectral libraries.

No specific GC-MS studies detailing the analysis of this compound were identified in the search results. However, the general approach would involve optimizing the GC temperature program to achieve good separation and analyzing the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Table 3: General GC-MS Parameters for Analysis of Organic Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | 250-300 °C | Ensures complete volatilization of the sample. |

| Column | Low-polarity capillary column (e.g., DB-5ms) | Separates compounds based on boiling point and polarity. |

| Oven Program | Temperature ramp (e.g., 50 °C to 300 °C) | Elutes compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

This table outlines typical parameters for GC-MS analysis of organic compounds like quinoline derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is particularly well-suited for the analysis of non-volatile, polar, and thermally sensitive compounds that are not amenable to GC-MS. tmiclinode.comresearchgate.net

LC-MS is widely used in the analysis of quinoline derivatives in various matrices. rsc.orgdoi.org For instance, an LC-MS/MS method was developed for the characterization of sucrose (B13894) isomers in honey, demonstrating the technique's ability to separate and identify closely related structures. researchgate.net In metabolomics research, ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) has been used to identify metabolites such as 4,6-dihydroxyquinoline in biological samples, highlighting the technique's utility in complex mixture analysis. rsc.org The choice of mobile phase, column, and ionization source (typically ESI) is critical for successful LC-MS analysis of dimethoxyquinoline compounds.

Table 4: Illustrative Application of LC-MS in Metabolomics

| Analyte Identified | Matrix | LC-MS Platform | Key Finding | Reference |

|---|---|---|---|---|

| 4,6-Dihydroxyquinoline | Rat biological sample | UPLC-QTOF-MS | Identified as a potential biomarker in phenylalanine metabolism. | rsc.org |

This table shows examples of how LC-MS and related techniques are used to analyze related quinoline compounds in complex samples.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. uni.lu The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), and it provides a unique fingerprint of the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O bonds of the methoxy groups, the C=N and C=C bonds within the quinoline ring system, and the aromatic C-H bonds. While a specific IR spectrum for this compound was not found, data for the isomeric 6,8-dimethoxyquinoline (B1356820) can provide insight into the expected absorptions. researchgate.net

Table 5: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Comments |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Characteristic of the quinoline ring. |

| C-H (in -OCH₃) | Stretch | 3000-2850 | Aliphatic C-H stretching. |

| C=N / C=C | Stretch | 1620-1450 | Multiple bands expected for the quinoline ring system. |

| C-O (Aryl ether) | Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong absorptions characteristic of the two methoxy groups. |

This table is based on general IR spectroscopy principles and data from related compounds like 6,8-dimethoxyquinoline. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. dphen1.comnih.gov By diffracting a beam of X-rays off a single crystal, one can measure the angles and intensities of the diffracted beams. This diffraction pattern is then used to calculate an electron density map of the crystal, from which the positions of the atoms and the bonds between them can be determined with high precision.

A crystal structure for this compound itself was not found in the search results. However, the crystal structure of a closely related compound, 4-chloro-6,7-dimethoxyquinoline, has been determined. iucr.org This analysis provides precise bond lengths, bond angles, and information about the planarity of the molecule and its packing in the crystal lattice. The study revealed that the quinoline ring system is almost planar. iucr.org Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Table 6: Crystallographic Data for the Related Compound 4-Chloro-6,7-dimethoxyquinoline

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₂ | iucr.org |

| Molecular Weight | 223.65 | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 12.5530 (17) | iucr.org |

| b (Å) | 4.6499 (7) | iucr.org |

| c (Å) | 18.274 (3) | iucr.org |

| **β (°) ** | 105.786 (2) | iucr.org |

| **Volume (ų) ** | 1026.4 (3) | iucr.org |

| Z | 4 | iucr.org |

This table presents crystallographic data for a closely related compound to illustrate the type of information obtained from X-ray crystallography.

Computational and Theoretical Investigations of Dimethoxyquinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, most notably Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of dimethoxyquinoline systems. scispace.comwikipedia.orgnih.govaimspress.com These methods allow for the optimization of molecular geometries and the calculation of various electronic descriptors that are crucial for understanding molecular reactivity and stability. bioline.org.brnih.gov

DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bioline.org.brnih.govresearchgate.net The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. bioline.org.br The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. bioline.org.br A smaller energy gap generally implies higher reactivity.

Further analysis includes the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. nih.gov These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with biological targets. nih.gov Other calculated parameters like chemical hardness (η), electronegativity (χ), and chemical potential (µ) provide a deeper understanding of the molecule's electronic behavior. bioline.org.br For instance, in studies of quinoline (B57606) derivatives as corrosion inhibitors, a higher HOMO value and lower LUMO value were associated with greater inhibition efficiency. bioline.org.br

Table 1: Calculated Quantum Chemical Parameters for a Quinoline Derivative This table presents a representative example of parameters calculated using DFT methods for quinoline systems. Values are illustrative and depend on the specific derivative and computational level.

| Parameter | Description | Typical Calculated Value | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | bioline.org.br |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV | bioline.org.br |

| ΔE (LUMO-HOMO) | Energy Gap | 4.4 eV | bioline.org.br |

| η (Hardness) | Resistance to change in electron distribution | 2.2 eV | bioline.org.br |

| χ (Electronegativity) | Power to attract electrons | 4.0 eV | bioline.org.br |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. sci-hub.se For dimethoxyquinoline derivatives, docking simulations have been instrumental in elucidating their mechanism of action against various biological targets.

A notable example involves the identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as inhibitors of the histone-lysine N-methyltransferase G9a. rsc.orgnih.gov Docking studies revealed that the quinoline scaffold fits into the substrate pocket of the enzyme. A crucial interaction identified was the strong electrostatic interaction between the protonated N-1 position of the quinoline ring and the aspartate residue Asp1088 in the G9a active site. rsc.orgnih.gov This finding explained why the quinoline derivatives, being more basic than their quinazoline (B50416) counterparts, exhibited potent inhibitory activity. rsc.orgnih.gov

Similarly, docking studies have been employed to understand the interactions of 6,7-dimethoxy-4-anilinoquinoline derivatives with the ATP-binding site of the c-Met kinase, a target in cancer therapy. semanticscholar.orgnih.gov These simulations have shown how substituents on the anilino and quinoline rings can form hydrogen bonds and hydrophobic interactions with key residues in the kinase domain, guiding the synthesis of more potent inhibitors. semanticscholar.org Other research has used docking to explore 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives as potential FLT3 inhibitors for treating acute myeloid leukemia. researchgate.net

Table 2: Examples of Molecular Docking Studies with Dimethoxyquinoline Derivatives

| Ligand Scaffold | Protein Target | Key Interacting Residue | Predicted Interaction Type | Reference |

| 2,4-Diamino-6,7-dimethoxyquinoline | G9a (Histone Methyltransferase) | Asp1088 | Electrostatic / Salt Bridge | rsc.orgnih.gov |

| 6,7-Dimethoxy-4-anilinoquinoline | c-Met (Kinase) | Met1160 | Hydrogen Bond | semanticscholar.org |

| 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline | FLT3 (Kinase) | Cys694, Gly697 | Hydrogen Bond | researchgate.net |

| Imidazopyridine-dimethoxyquinoline hybrid | Tubulin | Cys241 | Hydrogen Bond | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For quinoline and its related scaffolds, QSAR studies have successfully correlated structural features with various biological activities. For example, in a study of 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones, QSAR models demonstrated that antiproliferative activity was largely dependent on the hydrophobicity of the compounds. nih.gov In the development of α1-adrenoceptor antagonists based on the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) and quinoline scaffolds, QSAR models highlighted the importance of electronic properties. acs.org A key descriptor, the nucleophilic superdelocalizability on the protonated nitrogen atom (N-1), was identified as crucial for the interaction with the receptor, quantifying the hydrogen bond donor propensity. acs.org

The development of a QSAR model typically involves calculating a wide range of descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods like multiple linear regression (MLR) to select the most relevant ones and build a predictive equation. researchgate.net These models are then rigorously validated to ensure their predictive power. researchgate.netresearchgate.net

Prediction of Physicochemical Parameters (e.g., TPSA, LogP, pKa)

In modern drug discovery, the early assessment of physicochemical and pharmacokinetic properties is critical to avoid late-stage failures. mdpi.com In silico tools are routinely used to predict key parameters for dimethoxyquinoline derivatives, providing a preliminary evaluation of their drug-likeness. mdpi.comnih.gov

Properties such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), aqueous solubility, and the acid dissociation constant (pKa) are frequently calculated. nih.govnih.gov For example, in the design of novel antibacterial 4-piperazinylquinoline hybrids, an initial in silico evaluation of the entire designed library for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness properties was performed before any synthesis was undertaken. mdpi.com

Computational pKa prediction has proven particularly insightful. In the study of G9a inhibitors, the calculated pKa for the N-1 atom of 2,4-diamino-6,7-dimethoxyquinoline was significantly higher than that of its quinazoline analog, BIX-01294. rsc.orgnih.gov This prediction, later confirmed experimentally, was crucial in explaining the superior activity of the quinoline scaffold, as it exists in a more protonated state at physiological pH, enabling a stronger interaction with the target enzyme. rsc.orgnih.gov

Table 3: Predicted Physicochemical Properties for Representative Dimethoxyquinoline Derivatives Data is compiled from various studies and represents predicted values from computational software.

| Compound Type | Property | Predicted Value | Significance | Reference |

| 2,4-Diamino-6,7-dimethoxyquinoline | pKa (of N-1) | 9.84 - 10.57 | High basicity, crucial for target binding | rsc.orgnih.gov |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | LogP (o/w) | 4.2 - 5.29 | Lipophilicity, affects permeability | nih.gov |

| 4-Piperazinyl-6,7-dimethoxyquinoline | TPSA | ~50-80 Ų | Membrane permeability indicator | mdpi.com |

| 2-Aminopropylamino-4,6-dimethoxyquinolone | Aqueous Solubility (LogS) | -4.5 to -5.5 | Bioavailability indicator | nih.gov |

In Silico Design and Virtual Screening of Novel Dimethoxyquinoline Analogs

The dimethoxyquinoline core serves as a valuable scaffold for the in silico design of new bioactive molecules. Computational strategies such as pharmacophore modeling and virtual screening are employed to explore novel chemical space and identify promising new analogs. sci-hub.senih.govnih.gov

Pharmacophore modeling involves defining the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model is then used as a 3D query to search large virtual databases of compounds, filtering for molecules that match the pharmacophore. nih.gov This approach was used to identify novel microtubule inhibitors by screening a subset of the ZINC15 database for compounds targeting the colchicine (B1669291) binding site of tubulin. nih.gov

Structure-based virtual screening involves docking large libraries of compounds into the active site of a target protein to identify potential binders. nih.gov Furthermore, computational methods are used in the lead optimization phase. For instance, after identifying a hit series, a virtual library of novel analogs can be generated by adding various substituents to the core scaffold. nih.gov These virtual compounds are then evaluated for predicted activity, physicochemical properties, and pharmacokinetic profiles to select the most promising candidates for synthesis and experimental testing. nih.gov This iterative process of design, prediction, and synthesis significantly accelerates the discovery of new and improved dimethoxyquinoline-based therapeutic agents. researchgate.net

Advanced Applications and Research Frontiers of Dimethoxyquinoline Scaffolds in Chemical Science

Dimethoxyquinolines as Versatile Intermediates in Complex Organic Synthesis

Dimethoxyquinoline derivatives are highly valued as versatile intermediates in the multistep synthesis of complex organic molecules, particularly in the pharmaceutical industry. chemimpex.comresearchgate.net The dimethoxy-substituted quinoline (B57606) core serves as a pre-functionalized scaffold, allowing for the efficient construction of intricate molecular architectures. For instance, compounds like 4-chloro-6,7-dimethoxyquinoline (B44214) are crucial building blocks in the synthesis of pharmaceuticals. chemimpex.comgoogle.commdpi.com This specific intermediate is pivotal in the production of targeted anticancer drugs, including c-Met and VEGFR inhibitors. google.commdpi.com

The synthetic utility of these intermediates stems from their reactivity. The chloro-group at the 4-position is a reactive site for nucleophilic substitution, enabling the introduction of various functional groups and the extension of the molecular structure. nih.govsmolecule.com A common strategy involves the condensation of 4-chloro-6,7-dimethoxyquinoline with substituted anilines to create 4-anilinoquinoline derivatives. nih.govnih.gov This reaction is a key step in the synthesis of a class of potent tyrosine kinase inhibitors. nih.govnih.gov For example, a series of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole (B57391) moiety were synthesized and identified as powerful inhibitors of the c-Met kinase, which is implicated in cancer development. nih.govnih.gov The synthesis of these complex molecules often involves a sequence of reactions, such as the initial preparation of substituted anilines followed by their condensation with the dimethoxyquinoline intermediate under reflux conditions. nih.gov

The table below summarizes examples of complex molecules synthesized using dimethoxyquinoline intermediates.

| Dimethoxyquinoline Intermediate | Reaction Type | Complex Product Class | Significance/Application |

| 4-Chloro-6,7-dimethoxyquinoline | Nucleophilic Substitution (with anilines) | 4-Anilinoquinolines | Potent c-Met kinase inhibitors for anticancer research. mdpi.comnih.govnih.gov |

| 4-Chloro-6,7-dimethoxyquinoline | Nucleophilic Substitution | Key intermediates for Cabozantinib & Tivozanib | Approved anticancer drugs. google.com |

| 3,4-Dimethoxyaniline (precursor) | Gould-Jacobs Reaction | 4-Hydroxy-6,7-dimethoxyquinoline | Precursor for further functionalization into bioactive compounds. google.comrsc.org |

The ability to use dimethoxyquinolines in late-stage diversification strategies further highlights their importance. nih.gov A core scaffold can be synthesized and then modified in the final steps to create a library of related compounds for structure-activity relationship (SAR) studies, a crucial process in drug discovery. nih.gov

Exploration in Materials Science

The unique electronic and photophysical properties of the quinoline nucleus make it an attractive component for advanced functional materials. The addition of methoxy (B1213986) groups can further tune these properties, opening up new avenues in materials science.

Quinoline derivatives have been central to the development of organic light-emitting diodes (OLEDs). The organometallic complex 8-Hydroxyquinoline (B1678124) aluminum (Alq3) is a universally recognized luminescent material used in OLEDs. Building on this foundation, researchers have explored other substituted quinolines to create novel materials with enhanced or specific properties.

Dimethoxyquinoline derivatives, such as 6,7-dimethoxyquinolin-4-ol, serve as building blocks for new luminescent materials. smolecule.com The methoxy groups act as electron-donating groups, which can influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting its fluorescence wavelength, quantum yield, and Stokes shift. researchgate.net These properties are critical for the performance of OLEDs and other optical applications like sensors and optical brighteners. researchgate.net The synthesis of these materials involves incorporating the dimethoxyquinoline scaffold into larger conjugated systems or using it as a ligand to form luminescent metal complexes. The inherent fluorescence of certain quinoline derivatives makes them suitable for direct use in OLED devices. researchgate.net

| Quinoline Derivative | Material Type | Application | Key Property |

| 6,7-Dimethoxyquinolin-4-ol | Precursor/Building Block | Luminescent Materials, OLEDs | Tunable photophysical properties due to methoxy groups. smolecule.com |

| 8-Hydroxyquinoline aluminum (Alq3) | Organometallic Complex | OLEDs | Universal, efficient green emitter. |

| Substituted Quinoline Derivatives | Fluorescent Material | OLEDs | Used as emissive layer in device fabrication. researchgate.net |

Beyond discrete molecules for OLEDs, dimethoxyquinolines are also being integrated into polymers to create new functional materials. 6,7-Dimethoxyquinolin-4-ol is used as a precursor for developing conductive polymers. smolecule.com The quinoline ring system can facilitate charge transport, and when incorporated into a polymer backbone, it can impart semiconducting or conducting properties to the resulting material.

The synthesis of such polymers can be approached through various methods, including polymer-supported syntheses like the Friedlander reaction, which provides an efficient route to quinoline derivatives. researchgate.net This approach offers advantages such as easier purification and catalyst recycling. researchgate.net The resulting quinoline-based polymers have potential applications in electronics, such as in transistors, sensors, and coatings. chemimpex.com